molecular formula C19H18N4O2 B2657011 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1020975-47-6

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2657011
CAS No.: 1020975-47-6
M. Wt: 334.379
InChI Key: MHUAZTFIZTVAPB-UHFFFAOYSA-N
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Description

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of the methoxypyridazinyl and tolyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Mechanism of Action

The mechanism of action of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The methoxypyridazinyl group may play a role in binding to the target, while the tolyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea: Lacks the p-tolyl group, which may affect its biological activity.

    1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(m-tolyl)urea: Has a different position of the tolyl group, potentially altering its reactivity.

    1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(o-tolyl)urea: Another positional isomer with different properties.

Uniqueness

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxypyridazinyl group may confer specific binding properties, while the p-tolyl group could enhance its stability and selectivity.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)20-19(24)21-16-5-3-4-14(12-16)17-10-11-18(25-2)23-22-17/h3-12H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAZTFIZTVAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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